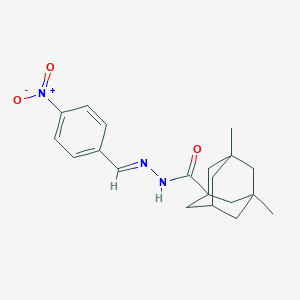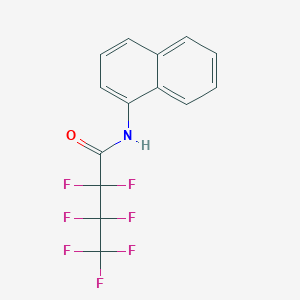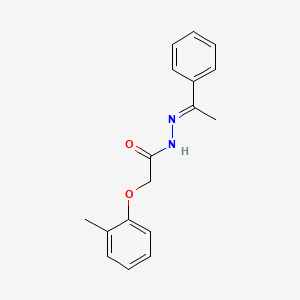
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide
Übersicht
Beschreibung
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide (DMNB-1) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel anticancer agent. DMNB-1 belongs to the family of hydrazones, a class of compounds that have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division. This compound also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and the cleavage of PARP. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and good yields. This compound also exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
For the study of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide include the development of this compound as a potential anticancer drug, elucidation of its mechanism of action, and the development of this compound analogs with improved solubility and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it also inhibits tumor growth in animal models.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)17(24)22-21-10-14-3-5-16(6-4-14)23(25)26/h3-6,10,15H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMULBCAKZHFT-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862995.png)
![9H-fluoren-9-one O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863008.png)

![2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3863014.png)
![4-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3863024.png)
![3-(benzyloxy)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863033.png)

![N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3863045.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B3863057.png)

![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)